Pentanitrate;tridecahydrate
Description
The compound "Pentanitrate;tridecahydrate" is hypothesized to be a nitrate ester derivative with five nitrate (-ONO₂) groups and a crystalline structure incorporating 13 water molecules (tridecahydrate). However, the absence of explicit references to this compound in the literature necessitates comparisons with structurally similar nitrate esters and hydrated systems.
Properties
CAS No. |
13550-46-4 |
|---|---|
Molecular Formula |
H26N5O28-5 |
Molecular Weight |
544.215 |
IUPAC Name |
pentanitrate;tridecahydrate |
InChI |
InChI=1S/5NO3.13H2O/c5*2-1(3)4;;;;;;;;;;;;;/h;;;;;13*1H2/q5*-1;;;;;;;;;;;;; |
InChI Key |
YLBSCOQXYZXYIX-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.O.O.O |
Synonyms |
cerium(III) magnesium nitrate tetracosahydrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key nitrate esters and hydrated compounds for comparison include:
- Xylitol pentanitrate (XPN) : A five-nitrate ester of xylitol, used as a secondary explosive.
- Pentaerythritol tetranitrate (PETN) : A four-nitrate ester with high detonation velocity.
- Nitroglycerin (NG) : A tri-nitrate ester with widespread use in dynamite.
- Tetramethylammonium hydroxide pentahydrate : A hydrated ionic compound, illustrating water coordination in crystalline systems .
Comparative Properties Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Thermal Decomposition (°C) | Impact Sensitivity (J) | Hydration State |
|---|---|---|---|---|---|
| Pentanitrate;tridecahydrate * | C₅H₈N₅O₁₅·13H₂O | ~625 (estimated) | ~120–150 (inferred) | <1 (hypothetical) | 13 H₂O |
| Xylitol pentanitrate (XPN) | C₅H₇N₅O₁₅ | 457.2 | 160–180 | 2–3 | Anhydrous |
| PETN | C₅H₈N₄O₁₂ | 316.1 | 140–160 | 3–4 | Anhydrous |
| Nitroglycerin (NG) | C₃H₅N₃O₉ | 227.1 | 50–60 (unstable) | 0.2–0.3 | Anhydrous |
| Tetramethylammonium hydroxide pentahydrate | C₄H₁₃NO·5H₂O | 181.2 | Decomposes >100 | N/A | 5 H₂O |
*Hypothetical data inferred from structurally related compounds .
Key Findings
Energetic Performance : Aliphatic nitrate esters (XPN, PETN, NG) exhibit high detonation velocities (PETN: 8,300 m/s; NG: 7,700 m/s) but suffer from low thermal stability and high mechanical sensitivity. The hypothetical "this compound" may show reduced sensitivity due to hydrogen bonding with water molecules, though this could compromise energy density .
Hydration Effects : Hydrated compounds like tetramethylammonium hydroxide pentahydrate demonstrate improved stability and altered solubility. The tridecahydrate form in "this compound" might mitigate sensitivity but require careful dehydration protocols for practical use .
Synthesis Challenges : Introducing five nitrate groups on a single scaffold (as in XPN) requires multi-step nitration, often leading to byproducts. The tridecahydrate form would necessitate precise crystallization conditions to maintain stoichiometry .
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